molecular formula C23H23N3O B2836697 (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide CAS No. 622364-28-7

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Cat. No.: B2836697
CAS No.: 622364-28-7
M. Wt: 357.457
InChI Key: DGZHWVVWNGREHA-UHFFFAOYSA-N
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Description

(1R,4S)-4,11,11-Trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a stereoisomeric bicyclic compound featuring a methanophenazine core modified with methyl and phenylcarboxamide substituents. Its molecular formula is C₂₃H₂₅N₃O, with a molecular weight of 359.47 g/mol. The compound is synthesized via stereospecific reactions involving (1S,4R)-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine intermediates, as reported by Quirion et al. . Key structural features include:

  • Stereochemistry: The (1R,4S) configuration defines spatial arrangement, influencing hydrogen bonding and crystal packing .
  • Functional groups: A phenylcarboxamide group at position 1 and three methyl groups at positions 4, 11, and 11.
  • Crystallographic data: Orthorhombic crystal system (space group P2₁2₁2₁), with unit cell parameters a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å .

Properties

IUPAC Name

12,15,15-trimethyl-N-phenyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-21(2)22(3)13-14-23(21,20(27)24-15-9-5-4-6-10-15)19-18(22)25-16-11-7-8-12-17(16)26-19/h4-12H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHWVVWNGREHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenazine core: This can be achieved through the condensation of an appropriate diamine with a quinone derivative under acidic conditions.

    Introduction of the methano bridge: This step involves the cyclization of the intermediate product to form the methanophenazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of phenazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of phenazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM . Such findings suggest that (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide may possess similar anticancer properties.

Mechanism of Action
The proposed mechanism involves the modulation of apoptotic pathways. Compounds related to this structure have been shown to upregulate endoplasmic reticulum stress-related proteins while downregulating anti-apoptotic proteins like Bcl-2 . This dual action could make it a candidate for further development in cancer therapeutics.

Materials Science Applications

Nanotechnology
The compound's unique chemical structure allows it to be utilized in the synthesis of nanomaterials. Its phenazine core can facilitate the formation of nanoparticles with specific optical and electronic properties. These nanoparticles can be engineered for applications in drug delivery systems and biosensing technologies .

Particle Engineering
Recent advancements in phenolic-enabled nanotechnology highlight the potential for using this compound in the bottom-up synthesis of nanohybrid materials. The interactions between the phenazine structure and other materials can lead to enhanced stability and functionality in biomedical applications .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effectsDemonstrated significant apoptosis induction in HepG2 cells with low toxicity to normal cells
Nanoparticle Synthesis Development of drug delivery systemsUtilized phenazine derivatives to create stable nanoparticles for targeted therapy
Biosensing Applications Use in sensor technologyEnhanced sensitivity and specificity for detecting biomolecules through engineered nanostructures derived from phenazines

Mechanism of Action

The mechanism of action of (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenazine core can intercalate with DNA, disrupting cellular processes and leading to antimicrobial and anticancer effects. Additionally, the compound can modulate signaling pathways by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (1S,4R)-1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine N5-Oxide

This enantiomer (molecular formula C₁₆H₁₈N₂O, molecular weight 254.32 g/mol) shares the methanophenazine core but differs in stereochemistry and substituents:

  • Stereochemistry : The (1S,4R) configuration alters molecular interactions, as evidenced by distinct bond angles (e.g., N2–C7–C2 = 123.37° vs. N2–C7–C6 = 118.45°) .
  • Functional groups : Lacks the phenylcarboxamide group but includes an N5-oxide moiety.
  • Crystallography : Similar orthorhombic packing but reduced unit cell volume (V = 1317.76 ų vs. ~1600–1800 ų for carboxamide derivatives) due to smaller substituents .
Table 1: Stereochemical and Structural Comparison
Property (1R,4S)-Carboxamide Derivative (1S,4R)-N5-Oxide Derivative
Molecular Formula C₂₃H₂₅N₃O C₁₆H₁₈N₂O
Molecular Weight (g/mol) 359.47 254.32
Substituents Phenylcarboxamide, 3×CH₃ N5-Oxide, 3×CH₃
Crystal System Orthorhombic Orthorhombic
Space Group P2₁2₁2₁ P2₁2₁2₁
Key Bond Angle (N2–C7–C2) Not reported 123.37°

Nitro-Substituted Analog: 3,4-Dihydro-4,11,11-trimethyl-8-nitro-N-[4-(2-phenyldiazenyl)phenyl]carboxamide

This derivative (CAS: 622811-42-1, molecular formula C₂₉H₂₆N₆O₃ , molecular weight 506.6 g/mol ) introduces a nitro group and a phenylazo substituent:

  • Biological relevance : Phenylazo groups are often associated with dye chemistry or photodynamic applications, suggesting divergent applications compared to the parent compound .

Dichloro-Substituted Analog: 7,8-Dichloro-3,4-dihydro-4,11,11-trimethyl-N-[4-(2-phenyldiazenyl)phenyl]carboxamide

With molecular formula C₂₉H₂₄Cl₂N₆O₂ (molecular weight 560.5 g/mol , CAS: 622822-34-8), this compound features:

  • Substituents : Chlorine atoms at positions 7 and 8, which increase molecular polarity and may improve binding affinity in biological systems.
  • Structural impact: Chlorine’s steric bulk could distort the methanophenazine core, affecting conformational stability .
Table 2: Comparison with Substituted Derivatives
Property Nitro Derivative Dichloro Derivative
Molecular Formula C₂₉H₂₆N₆O₃ C₂₉H₂₄Cl₂N₆O₂
Molecular Weight (g/mol) 506.6 560.5
Key Substituents 8-NO₂, phenylazo 7,8-Cl, phenylazo
Potential Applications Photodynamic agents Bioactive ligands

Key Research Findings

Stereochemical Influence : The (1R,4S) configuration in the target compound optimizes hydrogen-bonding networks (e.g., N–H···O interactions) compared to the N5-oxide analog, enhancing crystalline stability .

Substituent Effects : Nitro and chloro groups in analogs increase molecular weight by 40–60% and alter electronic properties, suggesting tailored applications in materials science or medicinal chemistry .

Synthetic Challenges : The phenylcarboxamide group in the parent compound requires precise stereochemical control during synthesis, unlike simpler N-oxide derivatives .

Biological Activity

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique tetracyclic structure with multiple methyl groups and a phenyl substituent. Its structural complexity contributes to its diverse biological interactions.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that derivatives of tetrahydroquinoline compounds can scavenge free radicals effectively. Although specific data on this compound is limited, it is reasonable to hypothesize similar antioxidant capabilities based on structural analogs .

Anticancer Properties

Some studies have suggested that tetrahydroquinoline derivatives possess anticancer properties. For example:

  • Case Study 1 : A derivative of tetrahydroquinoline was tested against various cancer cell lines and showed significant cytotoxicity (IC50 values in the low micromolar range) .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in several studies. For instance:

  • Case Study 2 : A study on similar methanophenazine derivatives indicated protective effects against oxidative stress-induced neuronal cell death .
  • Mechanism : These compounds may exert their effects by enhancing neurotrophic factor signaling and reducing inflammation in neural tissues.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that:

  • Absorption : The compound may exhibit moderate absorption characteristics due to its lipophilic nature.
  • Metabolism : Metabolic pathways are likely mediated by cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments are necessary to establish safety profiles; however, preliminary data indicate low toxicity in cellular models.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
Tetrahydroquinoline Derivative AAnticancer5.0Apoptosis induction
Tetrahydroquinoline Derivative BAntioxidant12.0Free radical scavenging
Methanophenazine Derivative CNeuroprotective8.5Neurotrophic signaling enhancement

Q & A

Q. Table 1: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneEnhances reaction efficiency
Reaction Time24–48 hoursMaximizes product formation
RecrystallizationEthanol/MethanolReduces byproduct contamination

Basic: How is the crystal structure of this compound validated, and what analytical techniques are prioritized?

Answer:
Crystallographic validation involves:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines unit cell parameters (e.g., orthorhombic P21_121_121_1 space group, a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å) .
  • Hydrogen bonding analysis : Identifies classic N–H···O bonds critical for stabilizing the crystal lattice (e.g., N2–O1 distance: 2.89 Å) .
  • Torsion angle measurements : Key angles like C8–C9–C13–C15 (−168.62°) confirm stereochemical configuration .

Q. Table 2: Crystallographic Data

ParameterValueMethod
Space GroupP21_121_121_1SC-XRD
Unit Cell Volume1317.76 ųSC-XRD
Z (molecules/unit)4SC-XRD

Advanced: How do stereochemical variations in the methanophenazine core influence reactivity or biological interactions?

Answer:
Stereochemistry dictates molecular interactions and stability:

  • Torsion angles : Angles such as N1–C1–C8–N2 (2.7°) and C12–C1–C8–N2 (−173.03°) affect π-π stacking and hydrogen bonding, altering solubility and binding affinity .
  • Bond angles : N2–C7–C2 (123.37°) and C8–C9–C10 (102.30°) influence steric hindrance, impacting ligand-receptor docking .
  • Comparative studies : Analogous compounds (e.g., dichloro derivatives) show reduced bioactivity due to altered torsion angles .

Advanced: What methodological frameworks guide the resolution of contradictions in crystallographic and spectroscopic data?

Answer:
Contradictions are resolved via:

  • Multi-technique validation : Cross-verify SC-XRD with 1^1H/13^13C NMR and HRMS to confirm bond assignments .
  • Theoretical modeling : Use software like DIAMOND (ver. 4.0) to simulate crystal packing and compare with experimental data .
  • Error analysis : Statistical refinement of crystallographic residuals (R1 < 0.05) ensures data reliability .

Guiding Principle : Align observations with conceptual frameworks (e.g., molecular orbital theory) to explain deviations .

Advanced: How can researchers design experiments to probe the compound’s interactions with biological targets?

Answer:
Experimental design should incorporate:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like HSP90, leveraging torsion angle data .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) under physiological conditions.
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using derivatives with modified substituents (e.g., halogenation) .

Key Consideration : Prioritize analogs with structural similarities (e.g., N-phenyltetrahydronaphthalene derivatives) for comparative studies .

Basic: What analytical techniques are essential for characterizing purity and stereochemical fidelity?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions (e.g., N-phenyl resonance at δ 7.2–7.5 ppm) .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular weight (theoretical Mr_r = 254.32 g/mol) .

Advanced: What role do theoretical frameworks play in interpreting this compound’s reactivity?

Answer:
Theoretical frameworks:

  • Hybridize experimental and computational data : Use density functional theory (DFT) to model reaction pathways (e.g., [3+2] cycloadditions).
  • Conceptual alignment : Link stereochemical outcomes to frontier molecular orbital (FMO) interactions .
  • Validation : Compare computed torsion angles (e.g., C8–C9–C13–C15) with SC-XRD data to refine models .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Light sensitivity : Use amber vials to prevent photodegradation, validated by UV-Vis spectroscopy .

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